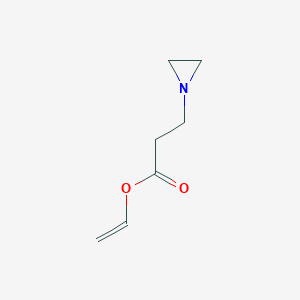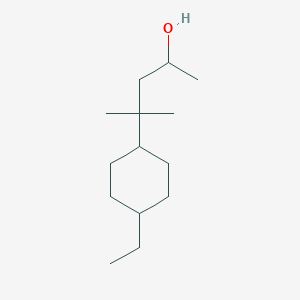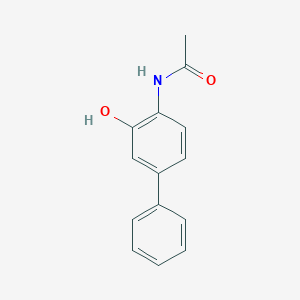
N-(2-hydroxy-4-phenylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-4-phenylphenyl)acetamide is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, featuring an acetamido group at the 4-position and a hydroxy group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-4-phenylphenyl)acetamide typically involves the acylation of 3-hydroxybiphenyl with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific conditions and reagents used.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the hydroxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-(2-hydroxy-4-phenylphenyl)acetamide exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxy and acetamido groups play crucial roles in its reactivity and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
4-Acetamido-3-nitrobenzoic acid: Similar in structure but with a nitro group instead of a hydroxy group.
4-Acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl: A stable radical used in oxidation reactions.
Uniqueness: N-(2-hydroxy-4-phenylphenyl)acetamide is unique due to the presence of both acetamido and hydroxy groups on the biphenyl scaffold, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
13347-44-9 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
N-(2-hydroxy-4-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H13NO2/c1-10(16)15-13-8-7-12(9-14(13)17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,15,16) |
Clé InChI |
USYQPRSFXFKSHI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)O |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)O |
Key on ui other cas no. |
4463-22-3 |
Synonymes |
N-(3-Hydroxy(1,1'-biphenyl)-4-yl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



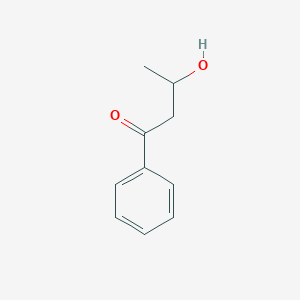

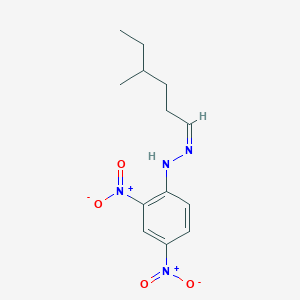
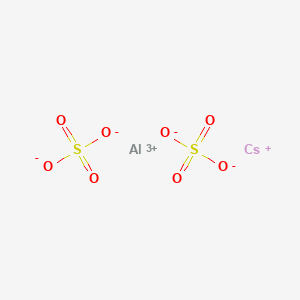
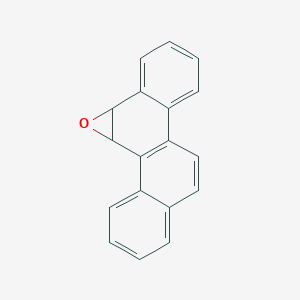
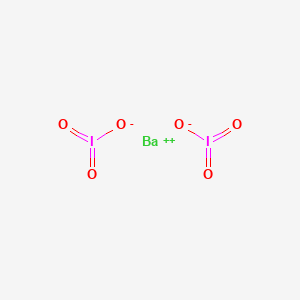
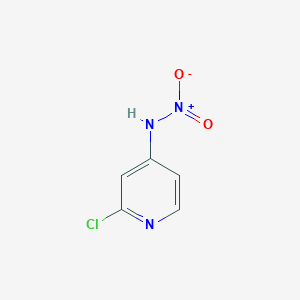

![2-[2-[(Benzyloxy)methyl]butyl]-N-[2-(1H-indol-3-yl)ethyl]succinimide](/img/structure/B80001.png)

